An In-Depth Technical Guide to N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS 17560-53-1)
An In-Depth Technical Guide to N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS 17560-53-1)
Introduction
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, registered under CAS number 17560-53-1, is a substituted acetanilide-sulfonamide compound.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds significant importance for researchers, medicinal chemists, and drug development professionals. Its primary relevance stems from its close structural relationship to Metolazone, a quinazoline-based diuretic.[3][4][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for characterization, and its principal applications as a key chemical intermediate and reference standard in pharmaceutical research and development.
Section 1: Physicochemical and Computational Properties
The fundamental identity and behavior of a chemical entity are defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding its potential disposition.
Core Chemical Properties
The key identifying and physical properties of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide are summarized below. The high melting point is characteristic of a stable, crystalline solid with strong intermolecular interactions, likely hydrogen bonding mediated by the amide and sulfonamide groups.
| Property | Value | Source(s) |
| CAS Number | 17560-53-1 | [1][2][3][6] |
| Molecular Formula | C₉H₁₁ClN₂O₃S | [1][2][3] |
| Molecular Weight | 262.71 g/mol | [1][3] |
| IUPAC Name | N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | [1][2] |
| Synonyms | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide, 5-Chloro-2-methyl-4-sulfamoylacetanilide | [1][2] |
| Melting Point | >265 °C | [2] |
| SMILES | CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | [1] |
| InChIKey | NFZLMFBWGLETNR-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure combines a chloro- and methyl-substituted aniline core, which is N-acetylated to form the acetamide, and further substituted with a sulfonamide group. This arrangement of functional groups is pivotal to its utility in synthesis.
Experimental Protocol: Synthesis
This protocol is designed to be self-validating through in-process monitoring and a straightforward workup procedure to yield a high-purity product.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of 4-amino-5-chloro-2-methylbenzenesulfonamide in 50 mL of glacial acetic acid.
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Reagent Addition: While stirring, carefully add 1.2 equivalents of acetic anhydride to the suspension. The choice of a slight excess of acetic anhydride ensures the complete conversion of the starting amine.
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Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.
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Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid. This step is crucial as the product is poorly soluble in water, while the acetic acid and excess anhydride are quenched and diluted.
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Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual acetic acid.
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Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.
Purification
For most applications, the product obtained from this protocol will be of high purity (>98%). [1]For applications requiring ultra-high purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.
Section 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and integrity of the synthesized compound. A multi-pronged approach using chromatography and spectroscopy provides irrefutable evidence.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.
Workflow for HPLC Analysis
Detailed HPLC Method Parameters:
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Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures sharp peak shapes by suppressing the ionization of residual silanols on the column.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
This method provides a robust system to separate the target compound from potential impurities, such as the unreacted starting material or hydrolysis products. Purity is typically reported as a percentage based on the relative peak area.
Structural Confirmation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: a singlet for the acetamide methyl group (CH₃-C=O), a singlet for the aromatic methyl group (Ar-CH₃), distinct signals in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the amide proton (NH), and another broad singlet for the two sulfonamide protons (NH₂). [7][8]* ¹³C NMR: The carbon NMR would confirm the presence of nine unique carbon atoms, including signals for the two methyl carbons, the carbonyl carbon of the amide, and the six distinct aromatic carbons. [8][9] Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 263.71 and potentially a sodium adduct [M+Na]⁺. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive confirmation of the elemental composition.
Section 4: Applications in Research and Development
The utility of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is centered on its role as a sophisticated building block and analytical standard.
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Synthetic Intermediate: Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2][10]The functional groups (amide, sulfonamide, and chloro-substituent) offer multiple handles for further chemical modification.
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Reference Standard: In the manufacturing of the diuretic Metolazone, this compound can serve as a critical reference standard for process-related impurities or degradation products. Regulatory agencies require the identification and quantification of such impurities, making pure standards essential for method validation and quality control.
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Medicinal Chemistry Research: The sulfonamide moiety is a well-known pharmacophore present in many classes of drugs, including diuretics, antibacterials, and anticancer agents. [11]This compound can serve as a scaffold or starting point for the development of new chemical entities in drug discovery programs exploring the structure-activity relationships (SAR) of sulfonamide-containing molecules. [7][12]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any research chemical.
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Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with a recommended temperature of 2-8°C for long-term stability. [1][6]* Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin, eyes, and clothing. [4][13]* First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [5][13]
Conclusion
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS 17560-53-1) is a specialized chemical of high value to the pharmaceutical and chemical research sectors. While its direct biological activity is not its primary feature, its role as a synthetic precursor and an analytical reference standard is indispensable. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis and characterization, enables researchers and developers to utilize this molecule effectively and safely in their pursuit of new medicines and chemical innovations.
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]
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Separation of Acetamide, N-(5-chloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation . PubMed Central, National Institutes of Health. [Link]
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Preparation of 4-acetamidobenzenesulfonamide . PrepChem.com. [Link]
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N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide 13C NMR . SpectraBase. [Link]
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